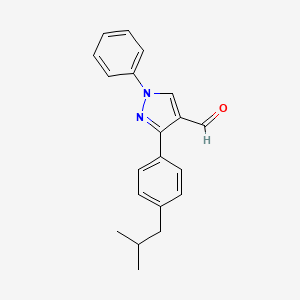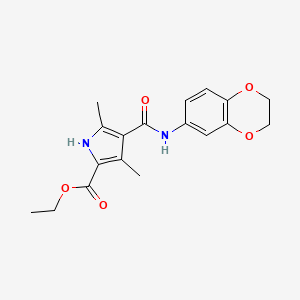![molecular formula C17H22N4O3S2 B14871147 N-[(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14871147.png)
N-[(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)carbamoyl]-4-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)carbamoyl)-4-methylbenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a thienopyrazole core, a sulfonamide group, and a tert-butyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)carbamoyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienopyrazole Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a hydrazine derivative under acidic or basic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl halides in the presence of a strong base.
Formation of the Carbamoyl Group: This step involves the reaction of the thienopyrazole intermediate with an isocyanate or carbamoyl chloride.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-((2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)carbamoyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thienopyrazole core can be oxidized under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and aryl halides in the presence of a strong base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienopyrazole core may yield sulfoxides or sulfones, while reduction of the sulfonamide group may yield the corresponding amine.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used as a tool compound to study the biological pathways and mechanisms involving sulfonamides and thienopyrazoles.
Industrial Applications: The unique chemical properties of this compound may make it useful in the development of new materials or catalysts.
Wirkmechanismus
The mechanism of action of N-((2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)carbamoyl)-4-methylbenzenesulfonamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to interact with enzyme active sites, potentially inhibiting their activity. The thienopyrazole core may also interact with specific receptors or proteins, modulating their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)carbamoyl)-4-methylbenzenesulfonamide: shares similarities with other sulfonamide-containing compounds and thienopyrazole derivatives.
Sulfonamides: These compounds are known for their antibacterial properties and are used in various medicinal applications.
Thienopyrazoles: These compounds are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
Uniqueness
What sets N-((2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)carbamoyl)-4-methylbenzenesulfonamide apart is the combination of the thienopyrazole core with the sulfonamide group and the tert-butyl substituent. This unique combination of functional groups may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C17H22N4O3S2 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
1-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C17H22N4O3S2/c1-11-5-7-12(8-6-11)26(23,24)20-16(22)18-15-13-9-25-10-14(13)19-21(15)17(2,3)4/h5-8H,9-10H2,1-4H3,(H2,18,20,22) |
InChI-Schlüssel |
KKAHNJZZQNVRMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=C3CSCC3=NN2C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(Tert-butyl)-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14871087.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-tosylpiperazin-1-yl)ethanone](/img/structure/B14871090.png)
![2-(Methylsulfonyl)-2-azaspiro[3.5]nonan-7-one](/img/structure/B14871102.png)










